2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole
Overview
Description
2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core with a bromohexyl substituent Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole typically involves the nucleophilic substitution reaction of 2H-benzo[d][1,2,3]triazole with 1,6-dibromohexane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions to ensure safety and efficiency.
Types of Reactions:
Substitution Reactions: The bromohexyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The benzotriazole core can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, particularly with alkynes and azides, forming triazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, dichloromethane.
Reduction: Sodium borohydride, ethanol.
Major Products:
Substitution Products: Various alkylated or arylated derivatives depending on the nucleophile used.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of materials for organic solar cells and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can inhibit the activity of enzymes and receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- 2-(6-Bromohexyl)-4,7-dimethyl-2H-benzo[d][1,2,3]triazole
- 2-(6-Bromohexyl)-4,7-diphenyl-2H-benzo[d][1,2,3]triazole
- 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-(6-bromohexyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c13-9-5-1-2-6-10-16-14-11-7-3-4-8-12(11)15-16/h3-4,7-8H,1-2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNQIJPVHVBHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857053 | |
Record name | 2-(6-Bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890704-00-4 | |
Record name | 2-(6-Bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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